molecular formula C18H35NO9 B611216 t-Boc-N-amido-PEG5-acid CAS No. 1347750-78-0

t-Boc-N-amido-PEG5-acid

Cat. No.: B611216
CAS No.: 1347750-78-0
M. Wt: 409.48
InChI Key: RVYBVZICXVYKRD-UHFFFAOYSA-N
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Description

t-Boc-N-amido-PEG5-acid is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a tert-butoxycarbonyl (t-Boc) protected amino group and a terminal carboxylic acid group. The compound is often used as a linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) due to its cleavable nature and hydrophilic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

t-Boc-N-amido-PEG5-acid is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically starts with the reaction of polyethylene glycol (PEG) with a suitable amine to introduce the amino group. This is followed by the protection of the amino group with a tert-butoxycarbonyl (t-Boc) group.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product to achieve high purity levels, typically above 95%. The compound is then stored under controlled conditions to maintain its stability and prevent degradation.

Chemical Reactions Analysis

Types of Reactions

t-Boc-N-amido-PEG5-acid undergoes various chemical reactions, including:

    Substitution Reactions: The terminal carboxylic acid group can react with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form stable amide bonds.

    Deprotection Reactions: The t-Boc group can be removed under mild acidic conditions to yield the free amine.

Common Reagents and Conditions

    EDC or DCC: Used as activators in the formation of amide bonds.

    Mild Acidic Conditions: Used for the deprotection of the t-Boc group.

Major Products Formed

    Amide Bonds: Formed through the reaction of the carboxylic acid group with primary amines.

    Free Amine: Formed through the deprotection of the t-Boc group.

Scientific Research Applications

t-Boc-N-amido-PEG5-acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules, including ADCs and PROTACs.

    Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.

    Medicine: Plays a crucial role in the development of targeted drug delivery systems, enhancing the efficacy and specificity of therapeutic agents.

    Industry: Employed in the production of bioconjugates and other PEGylated compounds for various industrial applications.

Mechanism of Action

The mechanism of action of t-Boc-N-amido-PEG5-acid involves its role as a linker in bioconjugation processes. The compound’s PEG spacer increases solubility in aqueous media, while the t-Boc protected amino group allows for selective deprotection and subsequent conjugation with other molecules. This enables the formation of stable amide bonds and the targeted delivery of therapeutic agents.

Comparison with Similar Compounds

t-Boc-N-amido-PEG5-acid is unique due to its specific combination of a t-Boc protected amino group and a terminal carboxylic acid group. Similar compounds include:

    t-Boc-N-amido-PEG2-acid: Contains a shorter PEG spacer, resulting in different solubility and reactivity properties.

    t-Boc-N-amido-PEG4-acid: Similar structure but with a different PEG spacer length, affecting its application in bioconjugation.

    t-Boc-N-amido-dPEG8-acid: Features a longer PEG spacer, providing increased flexibility and solubility.

These compounds share similar functional groups but differ in their PEG spacer lengths, which influence their solubility, reactivity, and suitability for specific applications.

Biological Activity

t-Boc-N-amido-PEG5-acid is a versatile compound widely utilized in bioconjugation and drug delivery systems. Its structure features a polyethylene glycol (PEG) moiety, which enhances solubility and biocompatibility, making it an essential component in various biomedical applications. This article delves into the biological activity of this compound, examining its properties, mechanisms of action, and applications in drug delivery.

Chemical Structure and Properties

Chemical Formula : C18H35NO9
Molecular Weight : 409.5 g/mol
CAS Number : 1347750-78-0
Functional Groups :

  • Terminal carboxylic acid
  • Boc-protected amino group

The hydrophilic nature of the PEG spacer significantly increases the compound's solubility in aqueous environments, facilitating its use in biological contexts. The terminal carboxylic acid can react with primary amines in the presence of coupling agents like EDC or DCC to form stable amide bonds, while the Boc group can be deprotected under mild acidic conditions to yield a free amine .

The biological activity of this compound is primarily attributed to its ability to enhance drug solubility and stability, thereby improving pharmacokinetic profiles. The PEGylation process—where PEG chains are attached to therapeutic agents—serves several critical functions:

  • Increased Solubility : The hydrophilic PEG chains increase the solubility of poorly soluble drugs.
  • Reduced Immunogenicity : PEGylation can mask drug antigens, reducing immune responses against therapeutic proteins.
  • Prolonged Circulation Time : The bulky PEG structure can hinder renal clearance, allowing for longer systemic circulation of the drug .

Applications in Drug Delivery

This compound is particularly relevant in the development of targeted drug delivery systems, including antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). These applications leverage its ability to form stable linkages with therapeutic agents while enhancing their delivery efficacy.

Table 1: Comparative Properties of this compound

PropertyValue
Molecular Weight409.5 g/mol
SolubilityHigh in aqueous media
StabilityStable under physiological conditions
ReactivityForms amide bonds with amines
Deprotection ConditionsMild acidic conditions

Case Studies

  • Targeted Drug Delivery Systems :
    A study demonstrated that nanoparticles incorporating this compound significantly improved the targeting efficiency of chemotherapeutic agents to HER2-positive cancer cells. The results indicated a 70% increase in cellular uptake compared to non-targeted formulations .
  • Antibody-Drug Conjugates (ADCs) :
    Research has shown that ADCs utilizing this compound as a linker exhibit enhanced stability and reduced off-target toxicity. These conjugates effectively deliver cytotoxic agents directly to tumor cells, improving therapeutic outcomes while minimizing side effects .
  • PROTAC Development :
    In the synthesis of PROTACs, this compound serves as a crucial linker connecting ligands for E3 ubiquitin ligases and target proteins. This approach exploits the ubiquitin-proteasome system for selective protein degradation, showcasing potential for targeted cancer therapies .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO9/c1-18(2,3)28-17(22)19-5-7-24-9-11-26-13-15-27-14-12-25-10-8-23-6-4-16(20)21/h4-15H2,1-3H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYBVZICXVYKRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.